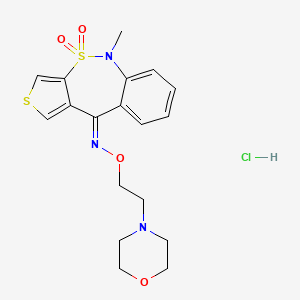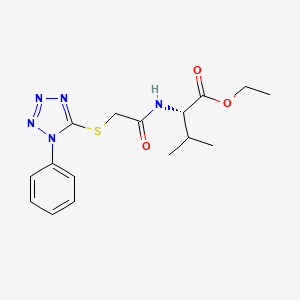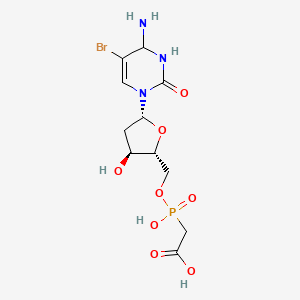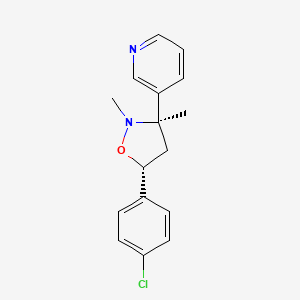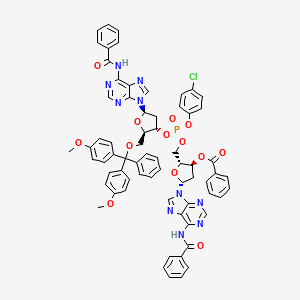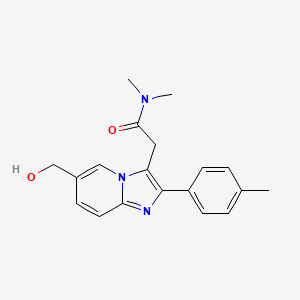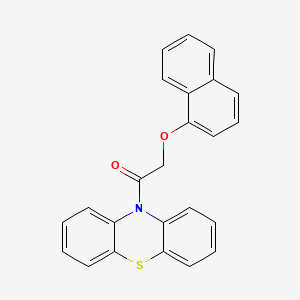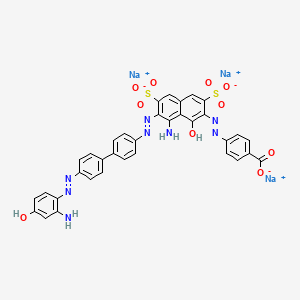
1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)- is a chemical compound known for its unique structure and properties It belongs to the class of phenoselenazines, which are heterocyclic compounds containing selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)- typically involves the reaction of a phenoselenazine derivative with a propanone derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification of the final product is achieved through techniques like distillation, crystallization, or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction can produce selenide derivatives. Substitution reactions can result in various substituted phenoselenazine compounds .
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)-: A similar compound with a sulfur atom instead of selenium, known for its use in pharmaceuticals.
3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride: Another related compound with a naphthalene ring, used in organic synthesis.
1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-: A compound with a similar dimethylamino propyl group, used in various chemical applications.
Uniqueness
1-Propanone, 1-(10-(3-(dimethylamino)propyl)phenoselenazin-2-yl)- is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant and anticancer activities, making this compound particularly valuable in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
2934-35-2 |
|---|---|
Molekularformel |
C20H24N2OSe |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
1-[10-[3-(dimethylamino)propyl]phenoselenazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2OSe/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20/h5-6,8-11,14H,4,7,12-13H2,1-3H3 |
InChI-Schlüssel |
YTAWSMOUGBFLNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC2=C(C=C1)[Se]C3=CC=CC=C3N2CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



